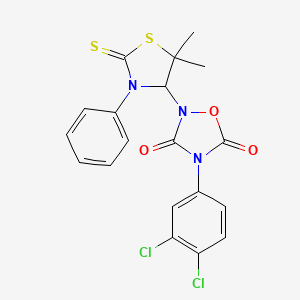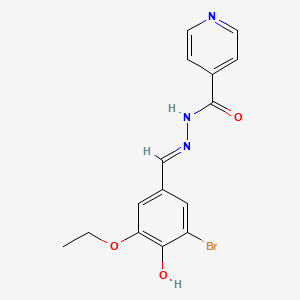![molecular formula C22H26N2O3 B6131060 4-[2-(2,2-diphenylethyl)-4-morpholinyl]-4-oxobutanamide](/img/structure/B6131060.png)
4-[2-(2,2-diphenylethyl)-4-morpholinyl]-4-oxobutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(2,2-diphenylethyl)-4-morpholinyl]-4-oxobutanamide, also known as DPP-4 inhibitor, is a class of drugs used for the treatment of type 2 diabetes mellitus.
Mecanismo De Acción
4-[2-(2,2-diphenylethyl)-4-morpholinyl]-4-oxobutanamide inhibitors work by inhibiting the enzyme dipeptidyl peptidase-4 (this compound), which is responsible for the degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting this compound, this compound inhibitors increase the levels of GLP-1 and GIP, which stimulate insulin secretion, reduce glucagon secretion, and promote satiety.
Biochemical and Physiological Effects:
This compound inhibitors have been shown to improve glycemic control by reducing fasting and postprandial blood glucose levels. They have also been shown to reduce HbA1c levels, which is a marker of long-term glycemic control. This compound inhibitors have been associated with weight loss, which is attributed to their satiety-promoting effects. They have also been shown to reduce inflammation and oxidative stress, which are implicated in the development of cardiovascular complications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[2-(2,2-diphenylethyl)-4-morpholinyl]-4-oxobutanamide inhibitors have several advantages for lab experiments, including their specificity for this compound, their oral bioavailability, and their favorable safety profile. However, this compound inhibitors also have some limitations, including their short half-life, their potential for drug interactions, and their limited efficacy in some patients.
Direcciones Futuras
For the development and use of 4-[2-(2,2-diphenylethyl)-4-morpholinyl]-4-oxobutanamide inhibitors include the development of more potent and selective inhibitors, investigation of combination therapies, exploration of their potential use in other diseases, and identification of biomarkers for patient selection and monitoring.
Métodos De Síntesis
4-[2-(2,2-diphenylethyl)-4-morpholinyl]-4-oxobutanamide inhibitors are synthesized through various methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. The chemical synthesis of this compound inhibitors involves the reaction between a morpholine derivative and a ketone derivative in the presence of a base catalyst. Enzymatic synthesis involves the use of enzymes such as lipases, esterases, and proteases to catalyze the reaction between a morpholine derivative and a ketone derivative. Microbial synthesis involves the use of microorganisms such as bacteria and fungi to produce this compound inhibitors through fermentation.
Aplicaciones Científicas De Investigación
4-[2-(2,2-diphenylethyl)-4-morpholinyl]-4-oxobutanamide inhibitors have been extensively studied for their therapeutic potential in the treatment of type 2 diabetes mellitus. They have been shown to improve glycemic control, reduce inflammation, and protect against cardiovascular complications. This compound inhibitors have also been investigated for their potential use in the treatment of other diseases such as Alzheimer's disease, Parkinson's disease, and cancer.
Propiedades
IUPAC Name |
4-[2-(2,2-diphenylethyl)morpholin-4-yl]-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c23-21(25)11-12-22(26)24-13-14-27-19(16-24)15-20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19-20H,11-16H2,(H2,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGCLLJDHCJCTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CCC(=O)N)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-cyclopentyl-1-[({[4-(4-fluorophenyl)-2,6-dioxocyclohexylidene]methyl}amino)methyl]-3,4-dihydroisoquinoline-2(1H)-carbothioamide](/img/structure/B6130977.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B6130980.png)
![N-(5-{[(4-chlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(4-fluorophenyl)urea](/img/structure/B6130983.png)
![1-cyclopentyl-N-[2-(5-methyl-2-thienyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6130986.png)
![4-({[2-({1-[3-(acetylamino)phenyl]ethylidene}hydrazono)-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl]acetyl}amino)benzoic acid](/img/structure/B6130999.png)
![N-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide](/img/structure/B6131004.png)
![N-{2-[4-(methylthio)phenoxy]ethyl}acetamide](/img/structure/B6131017.png)
![N-methyl-N-(4-methylbenzyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6131022.png)
![2-[(3-methylbenzyl)thio]-6-propyl-4(3H)-pyrimidinone](/img/structure/B6131035.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B6131058.png)
![6-methyl-1-(4-methylphenyl)-2-[2-(4-morpholinyl)ethyl]-5-phenyl-4(1H)-pyrimidinone hydrochloride](/img/structure/B6131066.png)

![4-(2,4-dimethoxybenzyl)-3-[2-oxo-2-(1-piperidinyl)ethyl]-2-piperazinone](/img/structure/B6131071.png)

